N-Desmethyl Alosetron
Beschreibung
Eigenschaften
IUPAC Name |
2-[(5-methyl-1H-imidazol-4-yl)methyl]-4,5-dihydro-3H-pyrido[4,3-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-14(18-9-17-10)8-20-7-6-13-15(16(20)21)11-4-2-3-5-12(11)19-13/h2-5,9,19H,6-8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGCYMYYQOKECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Deuteration of Alosetron Precursors
The primary synthetic route involves deuteration of N-desmethyl alosetron intermediates using deuterium oxide (D₂O) or deuterated reducing agents. A three-step protocol is commonly employed:
-
N-Demethylation : Alosetron undergoes oxidative N-demethylation using cytochrome P450 (CYP1A2) enzymes or chemical oxidants like potassium permanganate in acidic media.
-
Deuterium Incorporation : The demethylated intermediate is treated with deuterated methyl iodide (CD₃I) in the presence of a base such as sodium hydride, facilitating nucleophilic substitution at the nitrogen site.
-
Purification : The crude product is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, achieving >98% isotopic purity.
Table 1: Key Reaction Conditions for Deuteration
| Parameter | Value | Source |
|---|---|---|
| Temperature | 25–40°C | |
| Reaction Time | 12–24 hours | |
| Deuterating Agent | CD₃I (2.5 equiv) | |
| Solvent | Anhydrous tetrahydrofuran (THF) | |
| Yield | 72–85% |
Grignard Reagent-Based Synthesis
An alternative approach adapts classical Grignard reactions to construct the indole core of N-desmethyl alosetron. Bromobenzene derivatives react with magnesium to form aryl Grignard reagents, which subsequently attack aldehyde intermediates to form carbon-carbon bonds2. This method, while less common for deuterated analogs, provides flexibility in introducing isotopic labels at earlier stages of synthesis2.
Metabolic Derivation via Cytochrome P450 Enzymes
In vivo, N-desmethyl alosetron forms as a metabolite of alosetron through CYP1A2-mediated oxidative N-demethylation. This pathway is replicated in vitro using human liver microsomes or recombinant CYP1A2 isoforms, offering a biologically relevant preparation method:
-
Incubation Conditions : Alosetron (10 μM) is incubated with NADPH-regenerating systems and CYP1A2 at 37°C for 60 minutes, yielding N-desmethyl alosetron at a conversion rate of 22–30%.
-
Limitations : Enzyme availability and cost make this method less scalable than chemical synthesis, though it remains valuable for producing reference standards.
Analytical Characterization and Validation
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms deuterium incorporation and isotopic purity. A Q-TOF instrument operated in positive ion mode detects the [M+H]⁺ ion at m/z 333.18 for N-desmethyl alosetron-d4, with a mass accuracy of <2 ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra exhibit deuterium-induced shifts, notably the disappearance of methyl proton signals at δ 2.8–3.1 ppm, replaced by deuterium quadrupolar splitting patterns.
Optimization Strategies for Industrial-Scale Production
Solvent and Catalyst Selection
Optimal deuteration efficiency is achieved using anhydrous THF due to its compatibility with sodium hydride and CD₃I. Catalytic amounts of crown ethers (e.g., 18-crown-6) enhance reaction rates by solubilizing alkali metal ions2.
Cost-Effective Deuterium Sources
Bulk synthesis employs deuterium gas (D₂) in hydrogen-deuterium exchange reactions over palladium catalysts, reducing reliance on expensive deuterated methyl iodide.
Industrial-Scale Production Challenges
Analyse Chemischer Reaktionen
Types of Reactions: N-Desmethyl Alosetron undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield fully reduced amines.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
N-Desmethyl Alosetron exhibits properties similar to its parent compound, Alosetron, but with distinct pharmacokinetic characteristics. It is known to have a longer half-life and potentially different receptor binding affinities, which may influence its efficacy and safety profile in clinical use.
Key Pharmacological Effects:
- 5-HT3 Receptor Antagonism : Like Alosetron, N-Desmethyl Alosetron acts on the 5-HT3 receptors in the gastrointestinal tract, modulating visceral sensitivity and gastrointestinal motility.
- Impact on Bowel Function : Studies indicate that both Alosetron and its metabolite can improve bowel function by increasing colonic compliance and reducing urgency in IBS patients .
Clinical Applications
The primary application of N-Desmethyl Alosetron is in the management of IBS, particularly in female patients who experience significant symptoms. Its effectiveness has been documented through various clinical trials.
Clinical Findings:
- Efficacy in IBS : Clinical trials have shown that Alosetron significantly improves symptoms such as abdominal pain and discomfort, leading to better overall quality of life for patients with non-constipated IBS. The specific role of N-Desmethyl Alosetron in these outcomes is still being researched .
- Safety Profile : The safety of N-Desmethyl Alosetron has been assessed alongside Alosetron. Common adverse effects include constipation, which has been reported in 25% to 30% of patients . However, serious complications like ischemic colitis are rare.
Case Studies and Research Findings
Numerous studies have investigated the effectiveness and safety of N-Desmethyl Alosetron. Below is a summary of relevant research findings.
Wirkmechanismus
N-Desmethyl Alosetron exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors . These receptors are nonselective cation channels that play a crucial role in regulating visceral pain, colonic transit, and gastrointestinal secretions. By blocking these receptors, N-Desmethyl Alosetron helps control symptoms associated with irritable bowel syndrome .
Vergleich Mit ähnlichen Verbindungen
Pharmacokinetic and Metabolic Profiles
Key Observations :
- Exposure Ratios : N-Desmethyl Sildenafil demonstrates comparable systemic exposure to its parent drug, contributing to efficacy . In contrast, N-Desmethyl Selumetinib has minimal exposure (metabolite-to-parent AUC ratio <10%), limiting its clinical impact . For N-Desmethyl Alosetron, exposure data are unavailable, but its rapid formation aligns with alosetron’s short half-life.
- Enzyme Specificity : Alosetron’s metabolism is highly dependent on CYP1A2, making it susceptible to drug interactions (e.g., contraindication with fluvoxamine) . This contrasts with sildenafil, which relies on CYP3A4 .
Pharmacological Activity
Key Observations :
Key Observations :
- Alosetron’s safety profile is dominated by constipation, but its metabolite’s role in toxicity is unstudied .
Biologische Aktivität
N-Desmethyl Alosetron is a significant metabolite of Alosetron, a potent selective 5-HT3 receptor antagonist primarily used in treating irritable bowel syndrome (IBS), particularly in women with diarrhea-predominant IBS. Understanding the biological activity of N-Desmethyl Alosetron is crucial for evaluating its pharmacological effects, therapeutic potential, and safety profile.
Pharmacological Profile
N-Desmethyl Alosetron exhibits similar pharmacological properties to its parent compound, Alosetron, but with distinct characteristics in its biological activity.
- 5-HT3 Receptor Antagonism : Both Alosetron and N-Desmethyl Alosetron act as antagonists at the 5-HT3 receptor, which plays a critical role in gastrointestinal motility and sensation. By blocking these receptors, N-Desmethyl Alosetron reduces visceral hypersensitivity and gastrointestinal motility, leading to decreased pain and discomfort associated with IBS .
Pharmacokinetics
- Absorption and Metabolism : After oral administration, N-Desmethyl Alosetron is rapidly absorbed. Its bioavailability is approximately 60%, similar to that of Alosetron. The compound undergoes extensive metabolism primarily through CYP450 enzymes, with N-demethylation being a significant pathway .
Case Studies and Clinical Trials
- Phase II Study : A randomized double-blind placebo-controlled trial evaluated the efficacy of Alosetron (and by extension, its metabolite) in men with diarrhea-predominant IBS. The study found that doses of 1 mg twice daily significantly improved IBS symptoms compared to placebo, highlighting the effectiveness of the drug's active metabolites in symptom relief .
- Gender Differences : Research indicates that women tend to have higher plasma concentrations of both Alosetron and its metabolites, including N-Desmethyl Alosetron. This difference may influence the efficacy and side effect profile in women compared to men .
Biological Activity Data Table
| Parameter | N-Desmethyl Alosetron | Alosetron |
|---|---|---|
| Mechanism of Action | 5-HT3 receptor antagonist | 5-HT3 receptor antagonist |
| Bioavailability | ~60% | ~60% |
| Half-life | Approximately 1.5 hours | Approximately 1.5 hours |
| Metabolism | Primarily via CYP450 enzymes | Primarily via CYP450 enzymes |
| Clinical Use | IBS treatment | IBS treatment |
| Common Side Effects | Constipation | Constipation |
Safety Profile
N-Desmethyl Alosetron shares a similar safety profile with Alosetron, where constipation is the most common adverse effect reported. In clinical trials, the incidence of constipation was dose-dependent, with higher doses leading to increased rates of this side effect . No serious adverse events related to constipation were noted.
Q & A
Q. What are the primary metabolic pathways of N-Desmethyl Alosetron in humans, and what analytical methods are used to characterize its metabolites?
N-Desmethyl Alosetron is a major metabolite of alosetron, formed via N-demethylation , hydroxylation, and oxidation. Analytical characterization typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to identify structural modifications and quantify metabolite levels in plasma and tissues. These methods are critical for assessing inter-individual variability in drug metabolism and potential drug-drug interactions .
Q. How do gender differences influence the pharmacokinetics of N-Desmethyl Alosetron?
Females exhibit 30–50% higher plasma concentrations of alosetron (and by extension, its metabolites) compared to males, attributed to slower CYP1A2-mediated metabolism in women. Researchers should use population pharmacokinetic modeling to account for covariates like body weight, hormonal status, and CYP1A2 activity. Such models improve dosing precision in clinical trials and postmarketing studies .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings regarding the vascular effects of 5-HT3 antagonists like N-Desmethyl Alosetron in different intestinal regions?
Preclinical studies report that alosetron modifies mesenteric blood flow but not colonic blood flow in rats. To resolve this, investigators should use regional-specific in vivo models (e.g., laser Doppler flowmetry) and evaluate receptor density differences (e.g., 5-HT3 receptor expression gradients in the gut). Confounding factors like fasting states or preexisting inflammation (e.g., colitis) must also be controlled .
Q. What methodological considerations are critical when designing Phase III trials to assess the efficacy of N-Desmethyl Alosetron in diarrhea-predominant irritable bowel syndrome (IBS-D)?
Key considerations include:
- Patient stratification using Rome III/IV criteria to ensure homogeneity.
- FDA-recommended endpoints (e.g., ≥30% reduction in abdominal pain and ≥50% improvement in stool consistency).
- Post hoc analysis to address legacy data from earlier trials (e.g., re-evaluating efficacy using updated symptom thresholds).
- Gender-specific recruitment , as efficacy is pronounced in females .
Q. How should conflicting preclinical and postmarketing safety data for N-Desmethyl Alosetron be analyzed?
Contradictions (e.g., initial safety vs. postmarketing ischemic colitis reports) require pharmacovigilance frameworks :
- Disproportionality analysis in databases like FAERS (FDA Adverse Event Reporting System) to detect signal-to-noise ratios.
- Mechanistic toxicology studies (e.g., endothelial dysfunction assays) to explore vascular adverse effects.
- Longitudinal cohort studies to quantify risk-benefit ratios in subpopulations (e.g., elderly patients) .
Methodological Guidance
- For metabolic studies : Combine in vitro hepatocyte assays with physiologically based pharmacokinetic (PBPK) modeling to predict metabolite exposure .
- For drug interaction studies : Use CYP1A2 phenotyping probes (e.g., caffeine) in clinical trials to assess enzyme inhibition/induction .
- For safety analysis : Leverage real-world evidence (RWE) platforms to validate preclinical findings and refine risk mitigation strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
